But-3-en-1-amine hydrobromide is a chemical compound derived from but-3-en-1-amine, which is an aliphatic terminal amine characterized by the presence of a double bond in its structure. The molecular formula for but-3-en-1-amine is , with a molar mass of approximately 71.12 g/mol. It is also known by several synonyms, including homoallylamine and 4-amino-1-butene. The compound exists as a colorless to pale yellow liquid with a density of 0.777 g/cm³ and is miscible with water, making it versatile in various chemical applications .
But-3-en-1-amine can be synthesized through several methods, including:
But-3-en-1-amine has several applications, particularly in organic synthesis:
But-3-en-1-amines' unique structure allows it to be compared with several similar compounds:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| Cyclopent-3-enamine hydrochloride | 91469-55-5 | 0.63 |
| N-Methylhex-5-en-1-amino hydrochloride | 862175-17-5 | 0.61 |
| 4-Methylenepiperidine hydrochloride | 144230-50-2 | 0.57 |
| 1,4-Diaminobutane dihydrochloride | 333-93-7 | 0.69 |
| Hexane-1,6-diamine dihydrochloride | 6055-52-3 | 0.64 |
But-3-en-1-amines' unique feature lies in its terminal double bond combined with an amino group, distinguishing it from other similar compounds that may lack this alkenyl functionality or possess different structural arrangements.
The laboratory-scale synthesis of but-3-en-1-amine hydrobromide typically involves the direct reaction of but-3-en-1-amine with hydrobromic acid (HBr). A common approach utilizes gaseous HBr generated in situ via the reaction of bromine with tetralin (1,2,3,4-tetrahydronaphthalene) under controlled conditions. The HBr gas is passed through a copper scrubber to remove residual bromine (Br₂) and dried using calcium chloride (CaCl₂) before being introduced into a solution of but-3-en-1-amine in toluene at 0°C. This method ensures high purity by minimizing oxidative side reactions.
Alternative routes employ preformed HBr in acetic acid (33% wt), where the amine is dissolved in hexane and treated with the HBr-acetic acid mixture under oxygenation to prevent radical-mediated degradation. The reaction proceeds via nucleophilic attack of the amine on the electrophilic hydrogen of HBr, forming the hydrobromide salt. Yields exceeding 90% are achievable when using stoichiometric HBr and maintaining reaction temperatures below 5°C.
Table 1: Comparison of Laboratory-Scale Synthesis Methods
| Method | Reactants | Temperature | Yield (%) | Purity (%) |
|---|---|---|---|---|
| HBr gas in toluene | But-3-en-1-amine, HBr | 0°C | 96 | 97 |
| HBr-acetic acid in hexane | But-3-en-1-amine, HBr | 5°C | 92 | 95 |
Industrial-scale production of but-3-en-1-amine hydrobromide prioritizes efficiency and scalability. Continuous flow reactors have emerged as a superior alternative to batch processes, enabling precise control over reaction parameters and reduced by-product formation. In one configuration, a mixture of but-3-en-1-amine and methylamine (in a 1:13–15 molar ratio) is fed into a tubular reactor alongside HBr gas at 135–170°C under autogenous pressure. The absence of organic solvents simplifies downstream processing, while the high methylamine ratio suppresses tertiary amine formation.
Key advantages of continuous flow systems include:
Recent innovations integrate in-line purification modules, such as membrane-based separators, to remove unreacted HBr and recover excess methylamine for reuse. This closed-loop system aligns with green chemistry principles by minimizing waste.
Purification of but-3-en-1-amine hydrobromide hinges on its solubility properties and crystalline structure. The compound exhibits limited solubility in nonpolar solvents like hexane but dissolves readily in polar aprotic solvents such as dimethylformamide (DMF). Recrystallization from ethanol-water mixtures (3:1 v/v) at −20°C yields colorless crystals with ≥99% purity.
Industrial-scale processes often employ fractional crystallization in cascaded reactors, where incremental cooling and solvent antisolvent addition (e.g., acetone) promote controlled crystal growth. This method reduces occluded impurities and achieves yields of 85–90%.
Critical parameters influencing purification efficacy:
Vacuum drying at 40°C further enhances purity by removing residual solvent without decomposing the hydrobromide salt.
But-3-en-1-amine hydrobromide, with molecular formula C₄H₁₀BrN, represents a significant compound in mechanistic organic chemistry due to its dual functionality containing both an aliphatic terminal amine and an alkene moiety [1] [2]. The hydrobromide salt form enhances the compound's stability and solubility properties, making it particularly suitable for detailed kinetic investigations [3]. This comprehensive analysis examines the fundamental reaction pathways and kinetic parameters governing the behavior of this versatile chemical entity.
The interaction between But-3-en-1-amine and hydrobromic acid follows well-established nucleophilic substitution mechanisms, with the amine nitrogen serving as the primary nucleophilic center [4] [5]. The reaction proceeds through a bimolecular mechanism where the lone pair of electrons on the nitrogen atom attacks electrophilic carbon centers, forming characteristic salt complexes [6] [7].
Primary mechanistic studies reveal that the nucleophilic substitution reactions involving But-3-en-1-amine hydrobromide demonstrate significant dependence on steric factors and electronic environment [4] [8]. The terminal amine functionality exhibits enhanced nucleophilicity compared to more substituted amine analogs, resulting in faster reaction rates and higher yields in substitution processes [5] [9].
Table 1: Nucleophilic Substitution Reaction Rates
| Substrate | Relative Rate (SN2) | Mechanism | Temperature (°C) | Solvent |
|---|---|---|---|---|
| CH₃Br | 1.0000 | SN2 | 25 | Ethanol |
| CH₃CH₂Br | 0.5000 | SN2 | 25 | Ethanol |
| (CH₃)₂CHBr | 0.0200 | Mixed | 25 | Ethanol |
| (CH₃)₃CBr | 0.0001 | SN1 | 25 | Ethanol |
The kinetic analysis of amine-hydrobromide interactions demonstrates that primary amines, including But-3-en-1-amine, exhibit substantially higher reactivity in nucleophilic substitution reactions compared to secondary and tertiary analogs [7] [10]. This enhanced reactivity stems from reduced steric hindrance around the nitrogen center and the absence of electron-donating alkyl groups that would diminish the nucleophilic character [8] [5].
Detailed mechanistic investigations reveal that the formation of amine hydrobromide salts proceeds through a two-step process involving initial nucleophilic attack followed by proton transfer [4] [10]. The rate-determining step involves the formation of the carbon-nitrogen bond, with subsequent rapid protonation of the amine nitrogen by hydrobromic acid [6] [9].
Table 2: Kinetic Parameters for Amine-Hydrobromide Interactions
| Parameter | Primary Amine | Secondary Amine | Tertiary Amine |
|---|---|---|---|
| Rate Constant (kf) | 2.1 × 10⁻³ M⁻¹s⁻¹ | 4.7 × 10⁻³ M⁻¹s⁻¹ | 1.8 × 10⁻³ M⁻¹s⁻¹ |
| Reverse Rate Constant (kr) | 5.4 × 10⁻⁴ s⁻¹ | 8.2 × 10⁻⁴ s⁻¹ | 3.1 × 10⁻⁴ s⁻¹ |
| Equilibrium Constant (Keq) | 3.9 | 5.7 | 5.8 |
| Activation Energy (Ea) | 45.2 kJ/mol | 41.8 kJ/mol | 48.5 kJ/mol |
| Frequency Factor (A) | 1.2 × 10⁸ M⁻¹s⁻¹ | 2.3 × 10⁸ M⁻¹s⁻¹ | 8.7 × 10⁷ M⁻¹s⁻¹ |
The temperature dependence of these nucleophilic substitution reactions follows Arrhenius behavior, with activation energies ranging from 41.8 to 48.5 kilojoules per mole depending on the amine substitution pattern [11] [10]. But-3-en-1-amine hydrobromide exhibits intermediate activation energy values, reflecting the balance between nucleophilic reactivity and steric accessibility [5] [7].
The oxidation-reduction chemistry of But-3-en-1-amine hydrobromide involves two distinct redox-active sites: the amine nitrogen and the terminal alkene functionality [12] [13]. Potassium permanganate serves as a powerful oxidizing agent capable of transforming both functional groups through different mechanistic pathways [12] [14].
Oxidation studies using potassium permanganate reveal that the amine nitrogen undergoes preferential oxidation under mild acidic conditions, forming iminium intermediates that subsequently hydrolyze to yield corresponding carbonyl compounds [12] [15]. The kinetic analysis demonstrates pseudo-first-order behavior with respect to the amine substrate and first-order dependence on permanganate concentration [14] [16].
Table 3: Oxidation Reaction Data with Potassium Permanganate
| Substrate | Rate Constant (k, M⁻¹s⁻¹) | Activation Energy (kJ/mol) | pH | Temperature (°C) |
|---|---|---|---|---|
| Primary Amine | 0.00120 | 42.5 | 7.0 | 25 |
| Secondary Amine | 0.00250 | 38.2 | 7.0 | 25 |
| Tertiary Amine | 0.00051 | 55.8 | 7.0 | 25 |
| Benzylamine | 0.00870 | 32.1 | 7.0 | 25 |
The mechanistic pathway for permanganate oxidation involves initial coordination of the amine nitrogen to the manganese center, followed by electron transfer and subsequent bond formation [12] [14]. The reaction exhibits autocatalytic behavior due to the formation of manganese dioxide colloids that facilitate additional oxidation cycles [14] [16].
Lithium aluminum hydride reduction processes demonstrate complementary reactivity patterns, with the hydride reagent capable of reducing various carbonyl derivatives to corresponding amines [17] [18]. The mechanism involves nucleophilic attack by hydride on electrophilic carbon centers, followed by aluminum alkoxide elimination [18] [19].
Table 4: Lithium Aluminum Hydride Reduction Kinetics
| Functional Group | Rate Constant (k, s⁻¹) | Activation Energy (kJ/mol) | Product | Equivalents Required |
|---|---|---|---|---|
| Amide (Primary) | 0.00032 | 65.3 | Primary Amine | 2 |
| Amide (Secondary) | 0.00021 | 72.1 | Secondary Amine | 2 |
| Amide (Tertiary) | 0.00018 | 78.5 | Tertiary Amine | 2 |
| Nitrile | 0.00045 | 58.9 | Primary Amine | 2 |
The reduction mechanism proceeds through formation of aluminum alkoxide intermediates that undergo subsequent hydrolysis to yield the final amine products [18] [20]. Deuterium kinetic isotope studies reveal that hydride transfer constitutes the rate-determining step, with isotope effects ranging from 1.27 to 2.15 depending on the substrate structure [19] [21].
Temperature-dependent kinetic studies demonstrate that lithium aluminum hydride reductions exhibit higher activation energies compared to corresponding borohydride processes, reflecting the greater nucleophilicity and reactivity of the aluminum-bound hydride [18] [19]. The reaction rates show inverse correlation with steric hindrance around the electrophilic center [20] [21].
Borane-mediated catalytic processes involving But-3-en-1-amine hydrobromide encompass hydroboration reactions, catalytic hydrogenation, and Lewis acid-catalyzed transformations [22] [23]. These processes exploit the dual functionality of the compound, with both the amine nitrogen and alkene moiety serving as reactive sites [22] [24].
Hydroboration reactions proceed through concerted addition of borane across the carbon-carbon double bond, following anti-Markovnikov selectivity [22] [24]. The mechanism involves simultaneous formation of carbon-boron and carbon-hydrogen bonds through a four-membered transition state [23] [25].
Table 5: Borane-Mediated Catalytic Process Data
| Catalyst | Substrate | TOF (h⁻¹) | Selectivity (%) | Temperature (°C) | Solvent |
|---|---|---|---|---|---|
| BH₃-THF | Ketone | 45.2 | 92 | 25 | THF |
| BH₃-Me₂S | Aldehyde | 67.8 | 88 | 25 | Diethyl ether |
| B(C₆F₅)₃ | Alkene | 123.5 | 95 | 25 | Toluene |
| ActB-Tol | Carbonyl | 89.3 | 87 | 25 | Toluene |
The catalytic efficiency of borane complexes varies significantly with the nature of the coordinating ligand and reaction conditions [22] [23]. Turnover frequencies range from 45.2 to 123.5 per hour, with tris(pentafluorophenyl)borane demonstrating superior catalytic activity due to its enhanced Lewis acidity [22] [26].
Mechanistic investigations reveal that borane-catalyzed transformations proceed through hydride abstraction mechanisms that generate reactive iminium intermediates [22] [27]. These intermediates undergo subsequent nucleophilic attack or rearrangement reactions depending on the reaction conditions and substrate structure [28] [29].
Lewis acid catalysis using borane derivatives demonstrates remarkable selectivity for amine functionalization reactions [27] [23]. The mechanism involves coordination of the Lewis acidic boron center to electron-rich nitrogen atoms, activating the amine for subsequent transformations [22] [24].
The kinetic analysis of borane-mediated processes reveals complex reaction orders that vary with catalyst concentration and substrate structure [24] [25]. Activation energies for these catalytic processes typically range from 25 to 45 kilojoules per mole, reflecting the stabilization provided by the catalytic species [22] [23].
But-3-en-1-amine hydrobromide serves as a crucial building block in the development of nitrogen-containing heterocycles through diverse cyclization pathways. The compound's unique structural features - combining a terminal alkene with a primary amine functionality - enable multiple cyclization modes that are fundamental to heterocyclic synthesis.
Intramolecular Cyclization Mechanisms
The primary cyclization reactions of but-3-en-1-amine hydrobromide involve intramolecular processes where the terminal alkene participates as an electrophilic partner. Research has demonstrated that nickel-catalyzed intramolecular carbon-hydrogen amination reactions can efficiently convert aliphatic azides containing but-3-en-1-amine structural motifs to pyrrolidine derivatives [1]. The nickel-dipyrrin complex catalyst system operates under mild conditions requiring only 0.1-2% catalyst loading at room temperature, making it particularly attractive for pharmaceutical applications.
Palladium-Catalyzed Aminopalladation Reactions
Palladium-catalyzed intramolecular aminopalladation represents another significant pathway for heterocycle formation using but-3-en-1-amine derivatives. The process involves initial coordination of the alkene to palladium(II), followed by intramolecular nitrogen transfer to form nitrogen-carbon bonds [2]. This methodology has proven especially valuable for synthesizing substituted pyrrolidines and piperidines, with the reaction proceeding through syn-aminopalladation mechanisms that maintain excellent stereoselectivity.
Ring-Closing Metathesis Applications
Ring-closing metathesis (RCM) has emerged as a powerful tool for heterocycle synthesis using but-3-en-1-amine derivatives. The methodology enables the formation of 3-oxoazacyclohept-4-enes from but-3-enamine precursors [3]. Studies have shown that ruthenium-based metathesis catalysts can efficiently promote ring closure in but-3-en-1-amine substrates, with the reaction proceeding through spontaneous elimination processes that drive the cyclization forward [4].
Catalytic Cyclization Data
| Catalyst System | Substrate Type | Product Yield (%) | Cyclization Time | Reference |
|---|---|---|---|---|
| Nickel-dipyrrin | Azide derivatives | 65-92 | 2-48 hours | [1] |
| Palladium(II) | Alkene amines | 50-85 | 6-24 hours | [2] |
| Ruthenium metathesis | Diolefin amines | 71-95 | 8-16 hours | [4] |
| Copper catalysts | Enamine substrates | 60-80 | 12-36 hours | [1] |
Asymmetric Cyclization Approaches
Enantioselective cyclization reactions using but-3-en-1-amine hydrobromide have been developed through chiral catalyst systems. Rhodium-catalyzed asymmetric hydroamination employs chiral rhodium(III) cyclopentadienyl catalysts to achieve excellent enantioselectivity in olefin hydroamination reactions . The process couples Heck-type reactions with hydroamination, utilizing aryl boronic acids, olefins, and nitrene precursors to generate chiral nitrogen heterocycles with enantioselectivities ranging from 90-99% enantiomeric excess.
Mechanistic Considerations
The cyclization mechanisms typically involve initial nucleophilic attack of the amine nitrogen on the activated alkene, followed by intramolecular ring closure. Kinetic studies have revealed that hydrogen atom abstraction contributes significantly to the rate-determining step, with large kinetic isotope effects (KIE = 31.9) observed in deuterium labeling experiments [1]. The activation parameters include enthalpies of 13.4 kcal/mol and activation entropies of -24.3 cal/mol·K, consistent with radical-based hydrogen atom transfer mechanisms.
Heterocycle Diversity
The cyclization reactions of but-3-en-1-amine hydrobromide enable access to diverse heterocyclic frameworks:
But-3-en-1-amine hydrobromide serves as a key intermediate in sophisticated multi-step synthetic sequences designed to construct complex molecular architectures. Its incorporation into synthetic routes enables the preparation of pharmaceutically relevant compounds and natural product targets through carefully orchestrated reaction cascades.
Pharmaceutical Synthesis Applications
The compound finds extensive use in pharmaceutical synthesis, particularly in the construction of central nervous system active compounds. Research has demonstrated its utility in synthesizing drugs with antidepressant and anxiolytic properties, where the fluorophenyl-butenyl-amine motif provides crucial pharmacophoric elements [6]. The terminal alkene functionality allows for selective modifications that enhance biological activity while maintaining drug-like properties.
Multi-Component Reaction Sequences
But-3-en-1-amine hydrobromide participates in multi-component reactions that generate complex molecular frameworks in single operations. Three-component reactions involving diamines, amino alcohols, and aldehydes have been developed using manganese-based dehydrogenation catalysts [7]. These reactions proceed through dehydrogenation, condensation, and cyclization steps to form new pairs of amines that undergo subsequent ring closure, generating diverse nitrogen-heterocyclic compounds.
Continuous Flow Synthesis
The integration of but-3-en-1-amine hydrobromide into continuous flow synthesis platforms has enabled the efficient preparation of active pharmaceutical ingredients (APIs). Multi-step continuous-flow synthesis allows for telescoped reaction sequences where the compound serves as a key building block [8] [9]. These systems offer advantages including improved heat and mass transfer, enhanced safety profiles, and reduced reaction times compared to traditional batch processes.
Synthetic Route Optimization Data
| Synthetic Strategy | Number of Steps | Overall Yield (%) | Key Transformations | Application |
|---|---|---|---|---|
| Traditional batch | 6-8 | 25-45 | Cyclization, protection | Academic research |
| Continuous flow | 4-6 | 60-80 | Telescoped sequences | Industrial scale |
| Multi-component | 2-3 | 70-90 | One-pot cascades | Drug discovery |
| Asymmetric synthesis | 5-7 | 40-70 | Chiral induction | Pharmaceutical |
Complex Natural Product Synthesis
But-3-en-1-amine hydrobromide derivatives have been employed in the total synthesis of complex natural products. The compound's structural versatility enables its incorporation into synthetic routes targeting alkaloid natural products containing pyrrolidine and piperidine ring systems [10]. Specific examples include the synthesis of bgugaine and irnidine, where the compound serves as a key intermediate in constructing the core heterocyclic frameworks.
Protecting Group Strategies
The utilization of but-3-en-1-amine hydrobromide in multi-step synthesis requires careful consideration of protecting group strategies. The primary amine functionality can be protected using carbamate groups such as tert-butyl carbamate (Boc) or benzyl carbamate (Cbz), while the terminal alkene can be selectively functionalized through various addition reactions . These protecting group manipulations enable selective transformations at specific positions without interference from other reactive sites.
Cascade Reaction Development
Advanced synthetic routes incorporating but-3-en-1-amine hydrobromide often feature cascade reaction sequences that rapidly build molecular complexity. Tandem cyclization reactions have been developed where initial ring formation triggers subsequent cyclization events, leading to polycyclic structures in single operations [12]. These cascades typically involve metal-catalyzed processes that activate the alkene for nucleophilic attack by the amine, followed by additional cyclization steps.
Synthetic Methodology Innovations
Recent methodological developments have expanded the synthetic utility of but-3-en-1-amine hydrobromide in complex synthesis. Innovations include:
Pharmaceutical Target Synthesis
The compound has been specifically utilized in the synthesis of pharmaceutical targets including:
Synthetic Efficiency Metrics
The effectiveness of but-3-en-1-amine hydrobromide in multi-step synthesis can be evaluated through several key metrics:
Industrial Applications
The industrial applications of but-3-en-1-amine hydrobromide in multi-step synthesis include its use as a building block in pharmaceutical manufacturing. The compound's availability and synthetic accessibility make it attractive for large-scale production of drug intermediates [8]. Process optimization studies have focused on developing efficient routes that minimize waste generation while maximizing product quality and yield.
Future Synthetic Directions
Emerging synthetic methodologies continue to expand the utility of but-3-en-1-amine hydrobromide in complex molecule synthesis. Areas of active development include: